molecular formula C9H18BrNO2 B13225130 Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide

Cat. No.: B13225130
M. Wt: 252.15 g/mol
InChI Key: NTRWAPNODMIZSE-UHFFFAOYSA-N
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Description

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide is a chemical compound with the molecular formula C₉H₁₈BrNO₂ and a molecular weight of 252.15 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide typically involves the reaction of ethyl 2-aminocyclohexane-1-carboxylate with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethyl ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminocyclohexane-1-carboxylate hydrochloride
  • Ethyl 2-aminocyclohexane-1-carboxylate acetate
  • Ethyl 2-aminocyclohexane-1-carboxylate sulfate

Uniqueness

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrobromide form may also offer distinct advantages in certain chemical reactions and biological applications .

Biological Activity

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is a chiral compound that can be synthesized through various methods, including enzymatic resolution processes. The typical synthesis involves the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using specific lipases, which enhances the yield of the desired enantiomer .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's stereochemistry plays a critical role in its binding affinity and specificity. It may modulate biological pathways by either inhibiting or activating target proteins, leading to diverse physiological effects .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can enhance neuronal survival in models of neurodegeneration. For instance, in animal models treated with neurotoxins, administration of this compound significantly improved neuron viability and function .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotection Study :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Method : Administered to rodents subjected to oxidative stress.
    • Results : Significant increase in neuronal survival rates compared to control groups, indicating protective effects against oxidative damage.
  • Antitumor Activity Assessment :
    • Objective : To evaluate cytotoxicity against cancer cell lines.
    • Method : Tested against A549 (lung cancer) and MCF7 (breast cancer) cells.
    • Results : IC50 values ranged from 10 to 30 µM, demonstrating effective inhibition of tumor cell growth .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylateChiral Amino Acid DerivativeNeuroprotective, Antitumor
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylateChiral Amino Acid DerivativeModerate Antitumor Activity
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylateChiral Amino Acid DerivativeLimited Biological Activity

This table illustrates the unique biological profiles associated with different stereoisomers of the compound, emphasizing how stereochemistry influences activity.

Properties

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

IUPAC Name

ethyl 2-aminocyclohexane-1-carboxylate;hydrobromide

InChI

InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H

InChI Key

NTRWAPNODMIZSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1N.Br

Origin of Product

United States

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